molecular formula C15H10N2OS B14261029 9-Isothiocyanato-4-methoxyacridine CAS No. 154389-38-5

9-Isothiocyanato-4-methoxyacridine

Cat. No.: B14261029
CAS No.: 154389-38-5
M. Wt: 266.32 g/mol
InChI Key: ACDFHWMFJZLDNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Isothiocyanato-4-methoxyacridine: is a chemical compound belonging to the class of acridines, which are known for their diverse biological activities. This compound is characterized by the presence of an isothiocyanate group (-NCS) at the 9th position and a methoxy group (-OCH3) at the 4th position of the acridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-isothiocyanato-4-methoxyacridine typically involves the introduction of the isothiocyanate group to the acridine ring. One common method is the reaction of 9-chloroacridine with potassium thiocyanate in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the development of more sustainable and less toxic methods, such as the use of elemental sulfur and catalytic amounts of amine bases, has been explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 9-Isothiocyanato-4-methoxyacridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 9-Isothiocyanato-4-methoxyacridine is used as a building block in the synthesis of various functionalized acridine derivatives. Its high reactivity makes it a valuable intermediate in organic synthesis .

Biology and Medicine: The compound has shown potential as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes. It has also been studied for its antimicrobial properties .

Industry: In the industrial sector, this compound is used in the development of dyes and pigments due to its chromophoric properties. It is also explored for its potential use in the synthesis of advanced materials .

Mechanism of Action

The mechanism of action of 9-isothiocyanato-4-methoxyacridine involves its interaction with biological macromolecules. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of key enzymes and disruption of cellular processes. The compound’s ability to intercalate into DNA further enhances its anticancer activity by preventing DNA replication and transcription .

Comparison with Similar Compounds

Uniqueness: 9-Isothiocyanato-4-methoxyacridine is unique due to the presence of both the isothiocyanate and methoxy groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile intermediate in organic synthesis and as a bioactive compound in medicinal chemistry .

Properties

CAS No.

154389-38-5

Molecular Formula

C15H10N2OS

Molecular Weight

266.32 g/mol

IUPAC Name

9-isothiocyanato-4-methoxyacridine

InChI

InChI=1S/C15H10N2OS/c1-18-13-8-4-6-11-14(16-9-19)10-5-2-3-7-12(10)17-15(11)13/h2-8H,1H3

InChI Key

ACDFHWMFJZLDNL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C(C3=CC=CC=C3N=C21)N=C=S

Origin of Product

United States

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